molecular formula C17H19NO2 B8552051 Ethyl 3-(benzylamino)-2-methylbenzoate

Ethyl 3-(benzylamino)-2-methylbenzoate

Cat. No.: B8552051
M. Wt: 269.34 g/mol
InChI Key: WUWMLFFAWIFXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzylamino)-2-methylbenzoate is a benzoate ester derivative featuring a benzylamino substituent at the 3-position and a methyl group at the 2-position of the aromatic ring. Such compounds are often synthesized for applications in medicinal chemistry (e.g., enzyme inhibitors ) and materials science (e.g., directing groups for C–H functionalization ).

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 3-(benzylamino)-2-methylbenzoate

InChI

InChI=1S/C17H19NO2/c1-3-20-17(19)15-10-7-11-16(13(15)2)18-12-14-8-5-4-6-9-14/h4-11,18H,3,12H2,1-2H3

InChI Key

WUWMLFFAWIFXJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NCC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations

  • Synthesis Efficiency: Yields for benzylamino-substituted esters vary widely (27–95%), depending on the complexity of the scaffold and reaction conditions. For example, TCCA-catalyzed synthesis of ethyl 3-(benzylamino)but-2-enoate achieved near-quantitative conversion in 15 minutes , whereas Pd-catalyzed C–H olefination reactions yielded 32–55% .
  • Structural Influence on Reactivity: The presence of α,β-unsaturated esters (e.g., ethyl 3-(benzylamino)but-2-enoate) facilitates conjugation, as evidenced by IR peaks for C-N bonds . In contrast, β-ketoesters (e.g., ethyl 3-(benzylamino)-3-oxopropanoate) exhibit distinct thermal properties (e.g., high boiling points ~411°C) .
  • Regioselectivity: Palladium-catalyzed reactions favor para-substitution on aromatic rings, as seen in ethyl (E)-3-(4-(benzylamino)-3-fluorophenyl)acrylate .

Functional and Application Comparisons

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